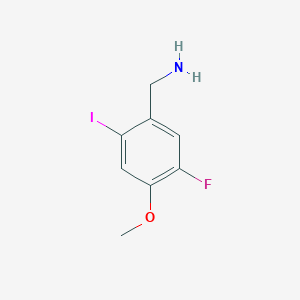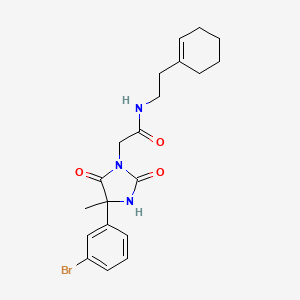![molecular formula C9H5ClN2O B12867692 2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)
2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the 2-position of the benzoxazole ring and an acetonitrile group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of 2-chlorobenzoxazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 7-position of the benzoxazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency. The choice of reagents and solvents would be influenced by factors such as availability, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and are carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the benzoxazole ring and the nitrile group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile is unique due to the specific positioning of the chlorine atom and the acetonitrile group, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C9H5ClN2O |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
2-(2-chloro-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-9-12-7-3-1-2-6(4-5-11)8(7)13-9/h1-3H,4H2 |
Clé InChI |
ZGXPKYYLZLEOMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
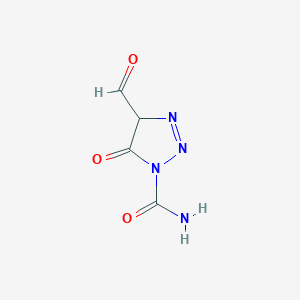
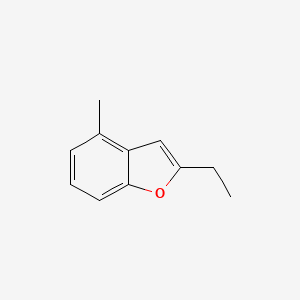

![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
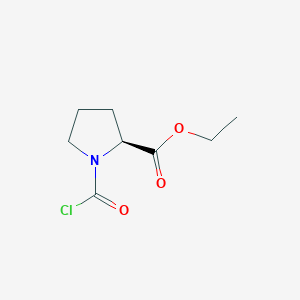

![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)
